molecular formula C13H5N7O2S B8756833 3-(5-NITRO-4-THIOCYANATO-PYRIMIDIN-2-YL)-3H-BENZOIMIDAZOLE-5-CARBONITRILE CAS No. 1018978-50-1

3-(5-NITRO-4-THIOCYANATO-PYRIMIDIN-2-YL)-3H-BENZOIMIDAZOLE-5-CARBONITRILE

Cat. No. B8756833
Key on ui cas rn: 1018978-50-1
M. Wt: 323.29 g/mol
InChI Key: BKINTJAXGLIKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915268B2

Procedure details

To the solution of 0.58 g (1.25 mmol) 4-(2,4-dimethoxybenzylamino)-3-(5-nitro-4-thiocyanatopyrimidin-2-ylamino)benzonitrile in 10 mL 30% (v/v) TFA in DCM was added 0.01 mL of triethylsilane. The mixture was stirred for 0.5 hr. LCMS indicated the completion of de-protection. A red residue was obtained after removing the volatiles on rotary evaporator, and was suspended (majority dissolved) in 10 mL 1:1 trimethyl orthoformate: MeOH. The resulting mixture was stirred for 2 hrs at room temperature. Yellow solids were precipitated. Desired product (0.38 g, 95% overall yield) was obtained after suction filtration and washing with cold MeOH twice.
Name
4-(2,4-dimethoxybenzylamino)-3-(5-nitro-4-thiocyanatopyrimidin-2-ylamino)benzonitrile
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.01 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
COC1C=C(OC)C=CC=1[CH2:5][NH:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][C:8]=1[NH:15][C:16]1[N:21]=[C:20]([S:22][C:23]#[N:24])[C:19]([N+:25]([O-:27])=[O:26])=[CH:18][N:17]=1.C([SiH](CC)CC)C>C(O)(C(F)(F)F)=O.C(Cl)Cl>[N+:25]([C:19]1[C:20]([S:22][C:23]#[N:24])=[N:21][C:16]([N:15]2[C:8]3[CH:9]=[C:10]([C:11]#[N:12])[CH:13]=[CH:14][C:7]=3[N:6]=[CH:5]2)=[N:17][CH:18]=1)([O-:27])=[O:26]

Inputs

Step One
Name
4-(2,4-dimethoxybenzylamino)-3-(5-nitro-4-thiocyanatopyrimidin-2-ylamino)benzonitrile
Quantity
0.58 g
Type
reactant
Smiles
COC1=C(CNC2=C(C=C(C#N)C=C2)NC2=NC=C(C(=N2)SC#N)[N+](=O)[O-])C=CC(=C1)OC
Name
Quantity
0.01 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A red residue was obtained
CUSTOM
Type
CUSTOM
Details
after removing the volatiles
CUSTOM
Type
CUSTOM
Details
on rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
(majority dissolved) in 10 mL 1:1 trimethyl orthoformate
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 hrs at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Yellow solids were precipitated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC(=NC1)N1C=NC2=C1C=C(C=C2)C#N)SC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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